molecular formula C23H19N3O B258132 (3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(2-hydroxyphenyl)acetonitrile

(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(2-hydroxyphenyl)acetonitrile

Cat. No. B258132
M. Wt: 353.4 g/mol
InChI Key: YGDITCBMINIEBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(2-hydroxyphenyl)acetonitrile, also known as DPPHAN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of (3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(2-hydroxyphenyl)acetonitrile varies depending on its application. In medicinal chemistry, (3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(2-hydroxyphenyl)acetonitrile has been shown to induce apoptosis in cancer cells by inhibiting the activity of the anti-apoptotic protein Bcl-2. In material science, the properties of MOFs containing (3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(2-hydroxyphenyl)acetonitrile as a building block are mainly determined by the coordination of metal ions to the nitrogen and oxygen atoms of the ligand. In catalysis, the metal complexes containing (3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(2-hydroxyphenyl)acetonitrile as a ligand can act as catalysts by coordinating with reactant molecules and facilitating the reaction.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(2-hydroxyphenyl)acetonitrile also vary depending on its application. In medicinal chemistry, (3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(2-hydroxyphenyl)acetonitrile has been shown to induce apoptosis in cancer cells without affecting normal cells. In material science, the properties of MOFs containing (3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(2-hydroxyphenyl)acetonitrile as a building block depend on the specific metal ions and their coordination geometry. In catalysis, the metal complexes containing (3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(2-hydroxyphenyl)acetonitrile as a ligand can catalyze various reactions with high efficiency and selectivity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(2-hydroxyphenyl)acetonitrile in lab experiments is its versatility, as it can be used in various fields, including medicinal chemistry, material science, and catalysis. Additionally, (3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(2-hydroxyphenyl)acetonitrile is relatively easy to synthesize and has shown promising results in various studies. However, one of the limitations of using (3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(2-hydroxyphenyl)acetonitrile is its potential toxicity and side effects, which need to be carefully evaluated before using it in any application.

Future Directions

There are several future directions for the research on (3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(2-hydroxyphenyl)acetonitrile. In medicinal chemistry, further studies are needed to investigate the potential of (3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(2-hydroxyphenyl)acetonitrile as a drug candidate for various diseases. In material science, the synthesis of new MOFs containing (3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(2-hydroxyphenyl)acetonitrile as a building block with enhanced properties is of great interest. In catalysis, the development of new metal complexes containing (3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(2-hydroxyphenyl)acetonitrile as a ligand with improved catalytic activity and selectivity is an important area of research. Additionally, the potential applications of (3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(2-hydroxyphenyl)acetonitrile in other fields, such as sensor technology and environmental remediation, should also be explored.

Synthesis Methods

The synthesis of (3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(2-hydroxyphenyl)acetonitrile involves the reaction of 2-hydroxybenzaldehyde and 3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carboxylic acid hydrazide in the presence of acetic anhydride and triethylamine. The resulting compound is then treated with acetonitrile to obtain (3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(2-hydroxyphenyl)acetonitrile as a yellow solid.

Scientific Research Applications

(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(2-hydroxyphenyl)acetonitrile has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, (3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(2-hydroxyphenyl)acetonitrile has been shown to exhibit anticancer, antimicrobial, and antifungal activities. In material science, (3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(2-hydroxyphenyl)acetonitrile has been used as a building block for the synthesis of metal-organic frameworks (MOFs) with interesting properties, such as gas storage and separation. In catalysis, (3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(2-hydroxyphenyl)acetonitrile has been used as a ligand for the synthesis of various metal complexes with potential applications in catalytic reactions.

properties

Product Name

(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(2-hydroxyphenyl)acetonitrile

Molecular Formula

C23H19N3O

Molecular Weight

353.4 g/mol

IUPAC Name

2-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)-2-(2-hydroxyphenyl)acetonitrile

InChI

InChI=1S/C23H19N3O/c24-16-22(19-13-7-8-14-23(19)27)26-21(18-11-5-2-6-12-18)15-20(25-26)17-9-3-1-4-10-17/h1-14,21-22,27H,15H2

InChI Key

YGDITCBMINIEBS-UHFFFAOYSA-N

SMILES

C1C(N(N=C1C2=CC=CC=C2)C(C#N)C3=CC=CC=C3O)C4=CC=CC=C4

Canonical SMILES

C1C(N(N=C1C2=CC=CC=C2)C(C#N)C3=CC=CC=C3O)C4=CC=CC=C4

solubility

1.3 [ug/mL]

Origin of Product

United States

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